molecular formula C20H19N3O2S B2363214 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034487-07-3

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B2363214
CAS RN: 2034487-07-3
M. Wt: 365.45
InChI Key: LDPBJNGZZNQNEK-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide, also known as Compound A, is a synthetic compound that has shown promising results in scientific research applications. This compound has been shown to have potential therapeutic effects in various diseases and disorders, making it a promising candidate for future drug development.

Scientific Research Applications

Synthesis and Characterization Compounds related to the queried chemical structure have been synthesized and characterized to understand their chemical properties and potential as scaffolds for further modification. For instance, the synthesis of novel thiazole derivatives incorporating pyrazole moiety and their subsequent evaluation for antimicrobial activities highlight the versatility of thiazole-based compounds in drug development. These compounds have shown significant anti-bacterial and anti-fungal activities, suggesting their potential as leads for antimicrobial drug discovery (Saravanan et al., 2010).

Biological Activities The antimicrobial activity of thiazole derivatives, including their synthesis and evaluation against various microbial strains, demonstrates the significant potential of such compounds in addressing microbial resistance. The structure-activity relationship analysis of these compounds provides insights into designing more potent antimicrobial agents (Saravanan et al., 2010). Furthermore, the exploration of benzimidazole derivatives for their systematic analysis against Methicillin Resistant Staphylococcus aureus (MRSA) showcases the therapeutic potential of these compounds in combating resistant bacterial infections (Chaudhari et al., 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-25-18-9-5-2-6-14(18)12-19(24)21-16-8-4-3-7-15(16)17-13-23-10-11-26-20(23)22-17/h2-9,13H,10-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPBJNGZZNQNEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(2-methoxyphenyl)acetamide

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